molecular formula C8H15NO B13189980 1-[1-(Aminomethyl)cyclopropyl]butan-1-one

1-[1-(Aminomethyl)cyclopropyl]butan-1-one

Cat. No.: B13189980
M. Wt: 141.21 g/mol
InChI Key: ZCWNFWBKTHVONP-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]butan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is characterized by the presence of a cyclopropyl group attached to a butanone backbone, with an aminomethyl substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]butan-1-one typically involves the reaction of cyclopropylmethylamine with butanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet the demand for the compound in various applications. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]butan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Aminomethyl)cyclopropyl]butan-1-one is unique due to its specific combination of a cyclopropyl ring, aminomethyl group, and butanone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]butan-1-one

InChI

InChI=1S/C8H15NO/c1-2-3-7(10)8(6-9)4-5-8/h2-6,9H2,1H3

InChI Key

ZCWNFWBKTHVONP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CC1)CN

Origin of Product

United States

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